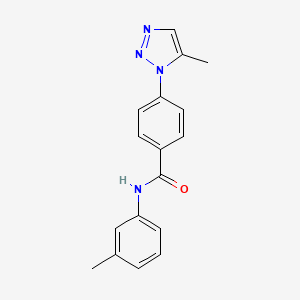![molecular formula C16H14FN3O B4428447 N-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4428447.png)
N-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]acetamide
Übersicht
Beschreibung
N-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]acetamide, also known as FBA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. FBA belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]acetamide is not fully understood. However, it has been proposed that this compound may exert its biological activities by modulating various signaling pathways such as PI3K/Akt, MAPK, and NF-κB. This compound has also been reported to interact with DNA and inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as reducing the expression of oncogenes, increasing the expression of tumor suppressor genes, and inhibiting angiogenesis. This compound has also been reported to modulate the activity of enzymes such as COX-2, MMP-9, and PARP, which are involved in inflammation and cancer progression. Furthermore, this compound has been demonstrated to have antioxidant activity and protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]acetamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. This compound also has low toxicity and does not exhibit significant side effects in animal models. However, this compound has some limitations such as its relatively high cost and limited availability. Furthermore, this compound may exhibit different biological activities in different cell types and animal models, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]acetamide. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound and its interactions with various signaling pathways. Secondly, the potential applications of this compound in other scientific research fields such as neurodegenerative diseases and metabolic disorders should be explored. Thirdly, the development of novel derivatives of this compound with improved biological activities and pharmacokinetic properties should be pursued. Finally, the optimization of the synthesis method and the scale-up of this compound production should be investigated to facilitate its use in scientific research.
Conclusion:
In conclusion, this compound is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to possess various biological activities such as anticancer, anti-inflammatory, and antiviral properties. This compound has also been demonstrated to have biochemical and physiological effects such as reducing the expression of oncogenes and increasing the expression of tumor suppressor genes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which may lead to the development of novel therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]acetamide has been studied for its potential applications in various scientific research fields such as cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inducing cell cycle arrest and apoptosis. This compound has also been reported to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been demonstrated to have antiviral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-11(21)18-16-19-14-4-2-3-5-15(14)20(16)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYDELXUNEMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(2-methylphenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428371.png)

![6-[2-(4-isopropylphenyl)vinyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428387.png)
![9-benzyl-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428400.png)

![methyl (1,7-dimethyl-2,4-dioxo-8-propyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4428411.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4428420.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4428432.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine hydrochloride](/img/structure/B4428451.png)
![N-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4428457.png)
![{2-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B4428462.png)
![methyl 4-{[5-(4-pyridinyl)-2H-tetrazol-2-yl]methyl}benzoate](/img/structure/B4428467.png)